6-(Trifluoromethyl)imidazo[2,1-b]thiazole (6-(TFMT)) is a heterocyclic scaffold, meaning it contains a ring structure with atoms from different elements. This scaffold has gained significant interest in medicinal chemistry due to its potential for developing new drugs with diverse therapeutic applications [].
Studies have shown that 6-(TFMT) derivatives exhibit a broad range of biological activities, including:
The unique properties of 6-(TFMT) have also attracted interest in material science applications. For instance, researchers have explored its potential use in:
-(TFMT) can also serve as a valuable tool in scientific research:
6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. Its chemical formula is , and it has a molecular weight of 220.17 g/mol. This compound features a trifluoromethyl group attached to the imidazole ring, which enhances its lipophilicity and biological activity. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical properties and potential applications in medicinal chemistry.
There is no documented information regarding the mechanism of action of TFMTI. It's unknown if it plays a role in any biological systems or interacts with other compounds.
The biological activity of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole has been explored in various studies. It exhibits significant antimicrobial and antitubercular properties. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole, which share structural similarities with this compound, have shown 34–99% inhibition against specific bacterial strains at low concentrations (6.25 μg/mL) . Additionally, the compound has been noted for its potential as an inhibitor of certain enzymes like CYP1A2, which could impact drug metabolism.
Several synthesis methods have been reported for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole:
6-(Trifluoromethyl)imidazo[2,1-b]thiazole has several applications:
Interaction studies involving 6-(Trifluoromethyl)imidazo[2,1-b]thiazole focus on its binding affinity with various biological targets. Research indicates that it may interact with cytochrome P450 enzymes, particularly CYP1A2, suggesting implications for drug-drug interactions and metabolism . Furthermore, studies on its derivatives have shown promising results in inhibiting bacterial growth and potentially modulating other biological pathways.
Several compounds share structural features with 6-(Trifluoromethyl)imidazo[2,1-b]thiazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-(Trifluoromethyl)thiazol-2-amine | 349-49-5 | 0.55 | Contains an amine group; different thiazole structure |
| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 344-72-9 | 0.53 | Carboxylate functionality; potential for increased solubility |
| 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 126069-70-3 | 0.53 | Tetrahydro structure; different ring system |
| (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol | 1314977-20-2 | 0.52 | Contains a hydroxymethyl group; enhanced reactivity |
| Imidazo[2,1-b]thiazole-5-carboxylic acid | 17782-81-9 | 0.71 | Carboxylic acid functionality; increased acidity |
Each of these compounds exhibits unique characteristics that differentiate them from 6-(Trifluoromethyl)imidazo[2,1-b]thiazole while sharing some structural similarities. The presence of the trifluoromethyl group in this compound contributes significantly to its unique properties and potential applications in medicinal chemistry and beyond.